Meropenem-d6

説明

特性

IUPAC Name |

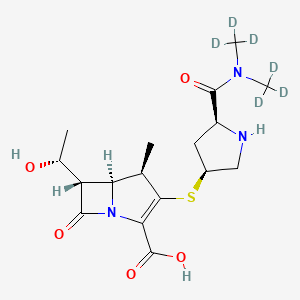

(4R,5S,6S)-3-[(3S,5S)-5-[bis(trideuteriomethyl)carbamoyl]pyrrolidin-3-yl]sulfanyl-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25N3O5S/c1-7-12-11(8(2)21)16(23)20(12)13(17(24)25)14(7)26-9-5-10(18-6-9)15(22)19(3)4/h7-12,18,21H,5-6H2,1-4H3,(H,24,25)/t7-,8-,9+,10+,11-,12-/m1/s1/i3D3,4D3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMJNNHOOLUXYBV-ZSJYILIPSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2C(C(=O)N2C(=C1SC3CC(NC3)C(=O)N(C)C)C(=O)O)C(C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N(C(=O)[C@@H]1C[C@@H](CN1)SC2=C(N3[C@H]([C@H]2C)[C@H](C3=O)[C@@H](C)O)C(=O)O)C([2H])([2H])[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25N3O5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Meropenem-d6: A Technical Guide to its Chemical Structure, Properties, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Meropenem (B701) is a broad-spectrum carbapenem (B1253116) antibiotic highly effective against a wide range of Gram-positive and Gram-negative bacteria.[1] Its deuterated analog, Meropenem-d6, serves as an invaluable tool in pharmacokinetic and metabolic studies, primarily as an internal standard for the quantification of meropenem in biological matrices using mass spectrometry-based methods.[2][3] This technical guide provides an in-depth overview of the chemical structure, properties, and analytical methodologies related to this compound.

Chemical Structure and Properties

This compound is a stable isotope-labeled version of meropenem, where six hydrogen atoms have been replaced by deuterium. This isotopic substitution results in a molecule with a higher molecular weight, which allows for its differentiation from the unlabeled drug in mass spectrometric analysis, without significantly altering its chemical properties.

The systematic IUPAC name for this compound is (4R,5S,6S)-3-[[(3S,5S)-5-[[di(methyl-d3)amino]carbonyl]-3-pyrrolidinyl]thio]-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid.[4]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₁₇H₁₉D₆N₃O₅S | [4][5][6] |

| Molecular Weight | 389.50 g/mol | [2][5][6] |

| CAS Number | 1217976-95-8 | [5][6] |

| Appearance | Off-white to light yellow solid powder | [5] |

| Solubility | Slightly soluble in Methanol | [4] |

| Exact Mass | 389.189 g/mol | [5] |

Mechanism of Action

Meropenem, and by extension this compound, exerts its bactericidal effect by inhibiting bacterial cell wall synthesis.[1][7] The primary targets are penicillin-binding proteins (PBPs), which are essential enzymes involved in the final steps of peptidoglycan synthesis.[7] Peptidoglycan is a critical component of the bacterial cell wall, providing structural integrity and protection against osmotic stress.

By binding to and inactivating PBPs, meropenem disrupts the cross-linking of peptidoglycan chains, leading to a weakened cell wall and ultimately cell lysis.[7]

Caption: Mechanism of action of Meropenem.

Experimental Protocols

Synthesis of this compound

A detailed, publicly available, step-by-step protocol for the synthesis of this compound is not readily found in peer-reviewed literature. However, based on the synthesis of 14C labeled meropenem, a plausible synthetic route would involve the use of deuterated dimethylamine (B145610) hydrochloride as a precursor. The general synthesis of meropenem involves the coupling of a protected carbapenem core with a side chain. In the case of this compound, the side chain would be synthesized using dimethylamine-d6.

A representative, conceptual workflow for the synthesis is presented below. This is a generalized scheme and would require optimization of reaction conditions, purification, and characterization at each step.

Caption: Conceptual workflow for this compound synthesis.

Quantification of Meropenem using this compound by LC-MS/MS

This compound is commonly used as an internal standard for the accurate quantification of meropenem in biological samples by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Sample Preparation:

-

To a 100 µL aliquot of plasma, add 100 µL of an internal standard working solution of this compound in a suitable solvent (e.g., water or methanol).[2]

-

Perform protein precipitation by adding a sufficient volume of a precipitating agent (e.g., acetonitrile).[3]

-

Vortex the mixture thoroughly and centrifuge to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube for analysis.

LC-MS/MS Conditions:

Table 2: Example LC-MS/MS Parameters for Meropenem Analysis

| Parameter | Condition | Reference(s) |

| LC Column | C18 or C8 reverse-phase column | [2][3] |

| Mobile Phase A | 0.1% Formic acid in water | [3] |

| Mobile Phase B | Acetonitrile | [3] |

| Flow Rate | Typically 0.2-0.5 mL/min | [2] |

| Injection Volume | 5-20 µL | [2][3] |

| Ionization Mode | Electrospray Ionization (ESI), Positive Mode | [2] |

| Mass Transitions (MRM) | Meropenem: m/z 384.1 -> 141.1 | [8][9] |

| This compound: m/z 390.2 -> 147.1 | [8][9] |

Data Analysis: The concentration of meropenem in the sample is determined by calculating the peak area ratio of the analyte (meropenem) to the internal standard (this compound) and comparing this ratio to a calibration curve prepared with known concentrations of meropenem.

Caption: Experimental workflow for LC-MS/MS analysis.

Conclusion

This compound is an essential analytical tool for researchers and drug development professionals working with meropenem. Its well-defined chemical structure and properties, coupled with its utility as an internal standard, enable accurate and precise quantification in complex biological matrices. The experimental protocols outlined in this guide provide a foundation for the application of this compound in preclinical and clinical research settings.

References

- 1. Preliminary Investigation [bio-protocol.org]

- 2. Determination of Meropenem in Bacterial Media by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. Studies on the structures of meropenem(SM-7338) and it's primary metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Determination of meropenem in plasma by high-performance liquid chromatography and a microbiological method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Determination of meropenem levels in human serum by high-performance liquid chromatography with ultraviolet detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis of labeled meropenem for the analysis of M. tuberculosis transpeptidases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Fast and Sensitive Method for Simultaneous Quantification of Meropenem and Vaborbactam in Human Plasma Microsamples by Liquid Chromatography–Tandem Mass Spectrometry for Therapeutic Drug Monitoring - PMC [pmc.ncbi.nlm.nih.gov]

- 9. cabidigitallibrary.org [cabidigitallibrary.org]

Synthesis and Isotopic Labeling of Meropenem-d6: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis and isotopic labeling of Meropenem-d6, a crucial internal standard for the quantification of the broad-spectrum carbapenem (B1253116) antibiotic, meropenem (B701). This document details the synthetic pathway, experimental protocols, and analytical characterization of this compound, intended to support research and development in drug metabolism, pharmacokinetics (DMPK), and clinical analysis.

Introduction

Meropenem is a carbapenem β-lactam antibiotic with a wide spectrum of activity against Gram-positive and Gram-negative bacteria.[1] Accurate quantification of meropenem in biological matrices is essential for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies. Stable isotope-labeled internal standards are the gold standard for quantitative mass spectrometry-based assays due to their ability to compensate for matrix effects and variations in sample processing.[2]

This compound, in which six hydrogen atoms on the two methyl groups of the dimethylcarbamoyl moiety are replaced with deuterium (B1214612), is the most commonly used internal standard for the bioanalysis of meropenem.[3][4] Its chemical structure is (4R,5S,6S)-3-[[(3S,5S)-5-[[di(methyl-d3)amino]carbonyl]-3-pyrrolidinyl]thio]-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid.[5] The six deuterium atoms provide a sufficient mass shift for clear differentiation from the unlabeled drug in mass spectrometric analysis, without significantly altering its physicochemical properties.[4]

This guide outlines a probable synthetic route for this compound, based on analogous radiolabeling procedures and general principles of isotopic labeling.[1] It also provides a comprehensive summary of its analytical characteristics and application in LC-MS/MS methods.

Synthesis of this compound

The synthesis of this compound involves the coupling of a deuterated side chain with the protected carbapenem core, followed by deprotection to yield the final product. The key step is the introduction of the six deuterium atoms via the use of deuterated dimethylamine (B145610).

Synthetic Workflow

The overall synthetic workflow for this compound can be visualized as a three-stage process: preparation of the deuterated side chain, coupling with the carbapenem core, and final deprotection.

Caption: General workflow for the synthesis of this compound.

Experimental Protocols

The following protocols are based on established methods for the synthesis of meropenem and its labeled analogues.[1][6]

2.2.1. Preparation of the Deuterated Side Chain Intermediate

-

Activation of the Pyrrolidine Precursor: A suitable N-protected and activated pyrrolidine precursor is dissolved in an anhydrous aprotic solvent (e.g., dichloromethane) under an inert atmosphere (e.g., argon).

-

Coupling with Deuterated Dimethylamine: To the solution from step 1, deuterated dimethylamine hydrochloride (d6-Me₂NH·HCl) and a non-nucleophilic base (e.g., diisopropylethylamine, DIPEA) are added at 0 °C. The reaction mixture is stirred for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC) or LC-MS.

-

Purification: The resulting deuterated pyrrolidine side chain is purified by flash chromatography on silica (B1680970) gel.

2.2.2. Coupling of the Deuterated Side Chain with the Carbapenem Core

-

Reaction Setup: The purified deuterated side chain and the protected carbapenem enol phosphate (B84403) are dissolved in an appropriate solvent such as acetonitrile (B52724).

-

Condensation: A base like DIPEA is added to the mixture, and the reaction is allowed to proceed at room temperature for several hours.[1] The progress of the coupling reaction is monitored by HPLC.

-

Work-up: Upon completion, the solvent is removed under reduced pressure, and the crude protected this compound is obtained.

2.2.3. Deprotection to Yield this compound

-

Hydrogenolysis: The crude protected this compound is subjected to hydrogenolysis to remove the protecting groups (e.g., p-nitrobenzyl). This is typically carried out using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere in a biphasic solvent system (e.g., ethyl acetate (B1210297) and a buffered aqueous solution).[1][7]

-

Isolation and Purification: After the reaction is complete, the catalyst is removed by filtration. The aqueous layer containing the this compound is separated, washed with an organic solvent, and then lyophilized or subjected to reverse osmosis to isolate the final product. The purity is confirmed by HPLC and the structure is verified by NMR and mass spectrometry.

Quantitative Data and Analytical Characterization

This compound is primarily used as an internal standard in LC-MS/MS assays for the quantification of meropenem in various biological matrices.[3][4]

Physicochemical Properties

| Property | Value | Reference(s) |

| Chemical Formula | C₁₇H₁₉D₆N₃O₅S | [5] |

| Molecular Weight | 389.5 g/mol | [5] |

| CAS Number | 1217976-95-8 | [8] |

| Appearance | Solid | [1] |

| Purity | ≥99% deuterated forms (d₁-d₆) | [1] |

Mass Spectrometry Data for LC-MS/MS Analysis

The following table summarizes the multiple reaction monitoring (MRM) transitions typically used for the detection and quantification of Meropenem and this compound.

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Reference(s) |

| Meropenem | 384.16 | 141.1 | [4] |

| This compound | 390.2 | 147.1 | [4] |

Preparation of Standard Solutions for Bioanalysis

The following protocol is a general guideline for the preparation of stock and working solutions of this compound for use as an internal standard.

-

Stock Solution: A primary stock solution of this compound is prepared by dissolving the solid compound in a suitable solvent, such as a 1:1 (v/v) mixture of acetonitrile and water, to a final concentration of 1 mg/mL.[3] This stock solution should be stored at -20°C or below.

-

Working Solution: The stock solution is diluted with the appropriate solvent (e.g., acetonitrile:water, 50:50, v/v) to prepare a working solution at the desired concentration for spiking into analytical samples.[3] The concentration of the working solution will depend on the specific requirements of the bioanalytical method.

Application in Bioanalytical Methods

This compound is a critical component in the development and validation of robust bioanalytical methods for quantifying meropenem in plasma, serum, and other biological fluids.

Workflow for Sample Analysis using this compound Internal Standard

The use of this compound as an internal standard is integral to the sample preparation and analysis workflow.

Caption: Workflow for bioanalysis of meropenem using this compound.

Conclusion

This technical guide provides a comprehensive overview of the synthesis, characterization, and application of this compound. The detailed information on its synthetic pathway and analytical properties is intended to be a valuable resource for researchers and professionals involved in the development and validation of bioanalytical methods for meropenem. The use of this compound as an internal standard ensures the accuracy and reliability of pharmacokinetic and therapeutic drug monitoring data, ultimately contributing to the safe and effective use of this important antibiotic.

References

- 1. Synthesis of labeled meropenem for the analysis of M. tuberculosis transpeptidases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Determination of Meropenem in Bacterial Media by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Dried Plasma Spot Based LC–MS/MS Method for Monitoring of Meropenem in the Blood of Treated Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A Liquid Chromatography-Tandem Mass Spectrometry Method for Simultaneously Determining Meropenem and Linezolid in Blood and Cerebrospinal Fluid - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound | C17H25N3O5S | CID 46782127 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. WO2006035300A2 - A process for the preparation of meropenem - Google Patents [patents.google.com]

- 8. This compound | 1217976-95-8 | SYB97695 | Biosynth [biosynth.com]

Meropenem-d6: A Technical Guide to its Certificate of Analysis and Purity

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the certificate of analysis and purity assessment of Meropenem-d6, a deuterated internal standard crucial for the accurate quantification of the broad-spectrum carbapenem (B1253116) antibiotic, meropenem, in research and clinical settings. This document details the analytical methodologies used to ensure its identity, purity, and quality, offering valuable insights for professionals in drug development and bioanalysis.

Certificate of Analysis: Summary of Key Quality Attributes

A Certificate of Analysis (CoA) for this compound provides critical data on its quality and purity. The following table summarizes typical specifications and analytical results, compiled from various suppliers.[1][2][3]

| Parameter | Specification | Typical Result | Analytical Method |

| Appearance | White to Pale Yellow Solid | Conforms | Visual Inspection |

| Identity | Conforms to Structure | Conforms | ¹H-NMR, MS |

| Purity (HPLC) | ≥95% | >97% | Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) |

| Isotopic Purity | ≥98% (d₆) | 99.8% | Mass Spectrometry (MS) |

| Deuterated Forms | ≥99% (d₁-d₆) | Conforms | Mass Spectrometry (MS) |

| Water Content | Report Result | ~4.1% | Karl Fischer Titration |

| Elemental Analysis | Conforms to C₁₇H₁₉D₆N₃O₅S | %C: 50.29, %H: 6.56, %N: 10.19 | Combustion Analysis |

| Specific Rotation | Report Result | -43.8° (c = 0.6, Methanol) | Polarimetry |

Experimental Protocols

Detailed methodologies are essential for the accurate and reproducible assessment of this compound.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

This method determines the chemical purity of this compound by separating it from potential impurities.

Principle: Reverse-phase chromatography separates compounds based on their hydrophobicity. A C18 column is commonly used, where the nonpolar stationary phase retains the analyte and impurities to varying degrees. Elution is achieved using a polar mobile phase.

Instrumentation:

-

HPLC system with a UV detector

-

C18 analytical column (e.g., 4.6 mm x 250 mm, 5 µm particle size)

Reagents:

-

Acetonitrile (B52724) (HPLC grade)

-

Ammonium (B1175870) acetate (B1210297) buffer (pH 4.0) or other suitable buffer

-

Water (HPLC grade)

-

This compound reference standard and sample

Procedure:

-

Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of ammonium acetate buffer and acetonitrile (e.g., 95:5 v/v).[4] Filter and degas the mobile phase before use.

-

Standard Solution Preparation: Accurately weigh and dissolve a known amount of this compound reference standard in the mobile phase to obtain a standard solution of a specified concentration.

-

Sample Solution Preparation: Prepare the sample solution by dissolving the this compound to be tested in the mobile phase to achieve a similar concentration as the standard solution.

-

Chromatographic Conditions:

-

Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.

-

Calculation: The purity of the sample is calculated by comparing the peak area of the this compound in the sample chromatogram to the total area of all peaks, or by comparing it to the peak area of the reference standard.

Isotopic Purity and Identity Confirmation by Mass Spectrometry (MS)

This method confirms the molecular weight of this compound and determines the percentage of the desired deuterated species (d₆).

Principle: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and specific technique. The sample is first separated by LC and then introduced into the mass spectrometer. The molecule is ionized, and the precursor ion (the intact molecule) is selected and fragmented to produce product ions. The specific mass-to-charge (m/z) ratios of the precursor and product ions are monitored.

Instrumentation:

-

LC-MS/MS system with an electrospray ionization (ESI) source

Reagents:

-

Acetonitrile (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Water (LC-MS grade)

-

This compound sample

Procedure:

-

Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent, such as a mixture of water and acetonitrile with 0.1% formic acid.

-

LC Conditions: Use a C18 column with a gradient elution of water and acetonitrile, both containing 0.1% formic acid, to separate the analyte from any impurities.

-

MS/MS Conditions:

-

Data Analysis:

-

Identity Confirmation: The presence of the precursor ion at m/z 390.2 and the specific product ion at m/z 147.1 confirms the identity of this compound.

-

Isotopic Purity: The relative intensities of the mass signals corresponding to different deuterated forms (d₀ to d₆) are measured. The isotopic purity is calculated as the percentage of the d₆ species relative to the sum of all deuterated and non-deuterated species.

-

Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy

This method confirms the chemical structure of this compound.

Principle: NMR spectroscopy provides detailed information about the structure of a molecule by observing the magnetic properties of atomic nuclei. For this compound, ¹H NMR is used to confirm the overall structure and the absence of signals from the six methyl protons that have been replaced by deuterium.

Instrumentation:

-

NMR spectrometer (e.g., 400 MHz or higher)

Reagents:

-

Deuterated solvent (e.g., Methanol-d₄ or DMSO-d₆)

-

This compound sample

Procedure:

-

Sample Preparation: Dissolve a small amount of the this compound sample in the deuterated solvent.

-

Data Acquisition: Acquire the ¹H NMR spectrum according to the instrument's standard operating procedures.

-

Data Analysis: Compare the obtained spectrum with the known spectrum of non-deuterated meropenem. The absence of the proton signals corresponding to the dimethylamino group confirms the successful deuteration at this position. The remaining signals should be consistent with the rest of the molecular structure.[7]

Visualizations

Experimental Workflow for Purity and Identity Testing

The following diagram illustrates the typical workflow for the analytical testing of a batch of this compound.

Simplified Signaling Pathway of Meropenem's Antibacterial Action

Meropenem, like other β-lactam antibiotics, exerts its bactericidal effect by inhibiting bacterial cell wall synthesis.

Meropenem penetrates the bacterial cell and covalently binds to penicillin-binding proteins (PBPs), which are essential enzymes involved in the final steps of peptidoglycan synthesis.[1][3][8] This inhibition disrupts the integrity of the bacterial cell wall, leading to cell lysis and death. Meropenem's broad spectrum of activity is partly due to its high resistance to degradation by most bacterial β-lactamases.[2]

References

- 1. What is the mechanism of Meropenem? [synapse.patsnap.com]

- 2. Meropenem - Wikipedia [en.wikipedia.org]

- 3. urology-textbook.com [urology-textbook.com]

- 4. sphinxsai.com [sphinxsai.com]

- 5. A Liquid Chromatography-Tandem Mass Spectrometry Method for Simultaneously Determining Meropenem and Linezolid in Blood and Cerebrospinal Fluid - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Determination of Meropenem in Bacterial Media by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Studies on the structures of meropenem(SM-7338) and it's primary metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Meropenem | C17H25N3O5S | CID 441130 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Stability of Meropenem-d6: A Technical Guide for Researchers

An in-depth examination of the physical and chemical stability of Meropenem (B701), providing a framework for understanding its deuterated analogue, Meropenem-d6.

This technical guide offers a comprehensive overview of the physical and chemical stability of the carbapenem (B1253116) antibiotic Meropenem. Due to a lack of specific stability studies on its deuterated form, this compound, this document leverages the extensive available data on Meropenem to provide a robust predictive framework for researchers, scientists, and drug development professionals. The principles of stability testing, degradation pathways, and the influence of various environmental factors on Meropenem are detailed, with the understanding that similar behavior can be anticipated for this compound, potentially with minor variations due to the kinetic isotope effect.

Introduction to Meropenem and this compound

Meropenem is a broad-spectrum β-lactam antibiotic widely used for the treatment of severe bacterial infections.[1][2] Its chemical structure, characterized by a carbapenem core, is susceptible to degradation, primarily through hydrolysis of the β-lactam ring.[3] this compound, a deuterated version of Meropenem, is commonly utilized as an internal standard in pharmacokinetic and bioanalytical studies, enabling precise quantification of the parent drug in biological matrices.[4][5][6][7][8][9][10] While the primary focus of existing literature is on the non-deuterated form, the stability data for Meropenem serves as an essential baseline for handling and utilizing this compound in a research setting. It has been suggested that deuteration can reduce metabolic degradation rates.[11]

Physical and Chemical Properties

A foundational understanding of the physicochemical properties of both Meropenem and this compound is crucial for stability considerations.

Table 1: Physicochemical Properties of Meropenem and this compound

| Property | Meropenem | This compound |

| Molecular Formula | C₁₇H₂₅N₃O₅S[2] | C₁₇H₁₉D₆N₃O₅S[12] |

| Molecular Weight | 383.46 g/mol [2] | 389.5 g/mol [12] |

| Appearance | White to off-white solid/crystalline powder[2][13] | White to off-white solid[13] |

| pKa | 2.9 and 7.4[2] | Not explicitly available |

| Solubility | Limited aqueous solubility[2] | No data available |

Chemical Stability and Degradation

The stability of Meropenem is significantly influenced by temperature, pH, and concentration. The primary degradation pathway involves the hydrolysis of the β-lactam ring, rendering the antibiotic inactive.[3]

Influence of Temperature

Temperature is a critical factor in the degradation of Meropenem. Elevated temperatures accelerate the rate of decomposition, which typically follows first-order kinetics.[1][14]

-

Reconstituted Solutions: Meropenem in reconstituted solutions is thermally labile.[14] Studies have shown significant degradation at temperatures above ambient, with a shorter half-life as temperature increases.[15][16] For instance, at 32°C, a loss of 20% to 56% can be observed after 24 hours.[17] At 22°C and 33°C, the concentration of a generic Meropenem solution dropped to 90% of its initial concentration at 7.4 hours and 5.7 hours, respectively.[18]

-

Powder for Injection: In its solid, powdered form, Meropenem is more stable. However, at higher temperatures, its decomposition also follows first-order kinetics.[14]

-

Frozen Solutions: While freezing can enhance stability, some studies have noted the formation of precipitates in frozen Meropenem solutions, indicating physical instability.[1][19]

Influence of pH

The pH of the solution plays a crucial role in the stability of Meropenem. The optimal pH for stability is reported to be in the range of 6.0 to 6.5.[20]

-

Acidic Conditions: Meropenem degrades rapidly in acidic solutions. Under forced degradation conditions with 0.1M hydrochloric acid, a greater than 90% reduction in the Meropenem peak area was observed within 30 minutes at ambient temperature.[17]

-

Alkaline Conditions: In basic solutions, such as 0.1M sodium hydroxide, degradation also occurs, though at a slower rate compared to acidic conditions.[17]

Influence of Concentration

The concentration of Meropenem in a solution can also affect its stability, with higher concentrations often leading to faster degradation.[15][16] This may be attributed to intermolecular aminolysis, where one Meropenem molecule acts as a nucleophile, attacking the β-lactam ring of another.[3][20]

Table 2: Summary of Meropenem Stability under Various Conditions

| Condition | Concentration | Temperature | Stability (Time to <90% of initial concentration) | Reference |

| 0.9% Sodium Chloride | 6.25 mg/mL | 32°C | > 10% loss after 24 hours | [17] |

| Citrate Buffer (pH ~7) | 6.25 mg/mL | 32°C | > 10% loss after 24 hours | [17] |

| 0.9% Sodium Chloride | 2 mg/mL | 2-8°C | > 95% remaining after 24 hours | [16][21] |

| 0.9% Sodium Chloride | 2 mg/mL | 25°C | ~8 hours | [16][21] |

| 0.9% Sodium Chloride | 25 mg/mL | 25°C or 32°C | ~4 hours | [21] |

| 0.9% Sodium Chloride | 6 mg/mL | 6.7°C | > 90% remaining up to 144 hours | [19] |

| Human Plasma | Various | -20°C | Stable for approximately 80 days | [22][23] |

| Human Plasma | Various | -80°C | Stable for at least 1 year | [5][24] |

Experimental Protocols for Stability Assessment

A validated stability-indicating analytical method is essential for accurately determining the concentration of the active pharmaceutical ingredient in the presence of its degradation products.[25] High-Performance Liquid Chromatography (HPLC) is the most commonly employed technique for this purpose.

Stability-Indicating HPLC Method

A typical stability-indicating HPLC method for Meropenem involves the following:

-

Column: A reverse-phase column, such as a C18 or a LiChrospher RP-18 (250 mm x 4.6 mm, 5 µm), is commonly used.[25]

-

Mobile Phase: The mobile phase is often a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or sodium dihydrogen orthophosphate monohydrate) and an organic solvent like acetonitrile.[19][25] The pH of the aqueous phase is typically acidic.

-

Detection: UV detection at a wavelength of around 298 nm is standard.[17][19]

-

Flow Rate: A flow rate of approximately 1.0 mL/min is generally used.[19][25]

-

Validation: The method must be validated according to ICH guidelines to ensure linearity, accuracy, precision, selectivity, and robustness.[25]

Forced Degradation Studies

Forced degradation studies are conducted to identify potential degradation products and to establish the intrinsic stability of the drug molecule. These studies typically involve subjecting the drug to more extreme conditions than those encountered in accelerated stability testing.

-

Acid Hydrolysis: Treatment with a strong acid (e.g., 0.1M HCl) at an elevated temperature (e.g., 40-50°C).[17][20]

-

Base Hydrolysis: Treatment with a strong base (e.g., 0.1M NaOH) at an elevated temperature.[17][20]

-

Oxidative Degradation: Exposure to an oxidizing agent, such as hydrogen peroxide (e.g., 3% v/v H₂O₂), at an elevated temperature.[17][20]

-

Thermal Degradation: Heating the drug substance or solution to a high temperature.[14]

-

Photodegradation: Exposing the drug to light, often in a photostability chamber.

Visualization of Workflows and Pathways

Meropenem Degradation Pathway

The primary degradation pathway for Meropenem involves the hydrolytic cleavage of the β-lactam ring, leading to the formation of an inactive open-ring metabolite.[3]

Caption: Primary degradation pathway of Meropenem via hydrolysis.

Experimental Workflow for Stability Testing

The following diagram illustrates a typical workflow for assessing the stability of a pharmaceutical compound like this compound.

Caption: General experimental workflow for stability testing.

Conclusion and Future Directions

For researchers and drug development professionals working with this compound, it is recommended to:

-

Store the compound as a dry powder under recommended conditions (cool, dry, and protected from light).

-

Prepare solutions fresh whenever possible and use them promptly.

-

If storage of solutions is necessary, it should be at refrigerated or frozen temperatures, with an awareness of potential physical instability upon freezing.

-

Conduct preliminary in-house stability assessments under the specific experimental conditions to be used.

Future research should focus on conducting formal stability studies on this compound to definitively characterize its degradation kinetics and pathways, thereby providing a more complete understanding for its application in sensitive analytical methodologies.

References

- 1. researchgate.net [researchgate.net]

- 2. In Vitro Stability Evaluation of Different Pharmaceutical Products Containing Meropenem - PMC [pmc.ncbi.nlm.nih.gov]

- 3. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]

- 4. Training a Drug to Do New Tricks: Insights on Stability of Meropenem Administered as a Continuous Infusion - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pure.eur.nl [pure.eur.nl]

- 6. journals.asm.org [journals.asm.org]

- 7. Detection of Carbapenemase-Producing Bacteria by Using an Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry Method - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Pharmacokinetic-pharmacodynamic target attainment analyses as support for meropenem dosing regimens in critically ill adult and elderly patients with Pseudomonas aeruginosa infections [frontiersin.org]

- 9. dovepress.com [dovepress.com]

- 10. researchgate.net [researchgate.net]

- 11. benchchem.com [benchchem.com]

- 12. This compound | C17H25N3O5S | CID 46782127 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. tlcstandards.com [tlcstandards.com]

- 14. Stability and degradation kinetics of meropenem in powder for injection and reconstituted sample - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Chemical stability and physical compatibility of meropenem in admixtures for continuous and extended intravenous infusions | Enfermedades Infecciosas y Microbiología Clínica (English Edition) [elsevier.es]

- 16. researchgate.net [researchgate.net]

- 17. ejhp.bmj.com [ejhp.bmj.com]

- 18. Stability of Meropenem After Reconstitution for Administration by Prolonged Infusion - PMC [pmc.ncbi.nlm.nih.gov]

- 19. dovepress.com [dovepress.com]

- 20. tandfonline.com [tandfonline.com]

- 21. researchgate.net [researchgate.net]

- 22. mdpi.com [mdpi.com]

- 23. Meropenem Stability in Human Plasma at -20 °C: Detailed Assessment of Degradation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Stability of 10 Beta-Lactam Antibiotics in Human Plasma at Different Storage Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Development and validation of stability-indicating HPLC method for simultaneous determination of meropenem and potassium clavulanate - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Degradation Products and Pathways of Meropenem-d6

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the degradation of Meropenem-d6, a deuterated analog of the broad-spectrum carbapenem (B1253116) antibiotic, Meropenem (B701). Given that this compound is utilized as an internal standard in pharmacokinetic and stability studies, a thorough understanding of its degradation profile is critical for accurate quantification and interpretation of results. The degradation pathways of this compound are considered analogous to those of Meropenem. This guide details the primary degradation products, the pathways through which they are formed under various stress conditions, and the analytical methodologies used for their characterization.

Principal Degradation Pathways and Products

This compound, like its non-deuterated counterpart, is susceptible to degradation through several key pathways, primarily hydrolysis, oxidation, thermal stress, and photolysis. These pathways lead to the formation of distinct degradation products, compromising the stability and efficacy of the active pharmaceutical ingredient.

Hydrolytic Degradation: The Open-Ring Metabolite

The most significant degradation pathway for this compound is the hydrolysis of the β-lactam ring. This reaction is catalyzed by acidic, alkaline, or neutral conditions and results in the formation of the microbiologically inactive Open-Ring Metabolite (ORM) .[1][2][3] This process is a primary concern in aqueous solutions and biological matrices.

Thermal Degradation

Under thermal stress, this compound undergoes a series of complex reactions leading to the modification of its side chain and the β-lactam ring, ultimately forming a pyrrolic derivative .[3][4][5] This degradation pathway is particularly relevant to the storage and handling of this compound at elevated temperatures.

Oxidative Degradation

Exposure to oxidative conditions, such as hydrogen peroxide, leads to the formation of at least two significant degradation products: a decarboxylated product and an N-oxide derivative .[6][7][8] These reactions highlight the sensitivity of the this compound molecule to oxidizing agents.

Dimerization

Under conditions of high humidity, this compound can undergo dimerization.[6][7] This process involves the intermolecular reaction between two this compound molecules. Several potential dimer structures have been identified as process-related impurities, which may also be relevant in degradation studies.

Quantitative Analysis of this compound Degradation

The stability of Meropenem has been quantitatively assessed under various stress conditions. The following tables summarize the degradation of Meropenem, which is expected to be comparable to this compound, under different experimental settings.

Table 1: Degradation of Meropenem under Hydrolytic and Thermal Conditions

| Stress Condition | Concentration | Temperature | Time | Percent Remaining | Reference |

| 0.1 M HCl | 6 mg/mL | Ambient | 30 min | <10% | [9] |

| 0.1 M NaOH | 6 mg/mL | 40°C | 1.5 h | Not Detectable | [10] |

| 0.1 M NaOH | 25 mg/mL | 40°C | 4 h | Not Detectable | [10] |

| 0.9% NaCl | 2% (w/v) | 22°C | 17.5 h | 90% | [11] |

| 0.9% NaCl | 2% (w/v) | 22°C | 24 h | 86.6% | [11] |

| Buffered Serum | 2, 10, 50 mg/L | 37°C | 24 h | 54.9% | [11] |

| Aqueous Solution | 70 mg/mL | 70°C | 1.5 h | - | [12] |

| Dry Air | - | 50°C | 20 h | - | [1] |

Table 2: Stability of Meropenem in Different Infusion Fluids and Storage Conditions

| Infusion Fluid | Concentration | Temperature | Time | Percent Remaining | Reference |

| 5% Glucose | - | Room Temp | 4 h | >90% | [2][7] |

| 0.9% NaCl | - | Room Temp | 12 h | >90% | [2][7] |

| 0.9% NaCl | 6 mg/mL | 6.7°C | 144 h | >90% | [13] |

| 0.9% NaCl | 25 mg/mL | 22.5°C (after 48h refrigeration) | 24 h | <90% | [13] |

| Human Plasma | 0.44 - 87.6 mg/L | -20°C | ~80 days | >85% (concentration dependent) | [14][15] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of stability studies. The following sections outline typical experimental protocols for forced degradation and analysis of this compound.

Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and establish the degradation pathways.

-

Acid Hydrolysis: A solution of Meropenem is treated with 0.1 M hydrochloric acid at ambient or elevated temperatures (e.g., 40-50°C). Samples are withdrawn at various time points (e.g., 30 minutes, 1 hour, 2 hours) for analysis.[9]

-

Alkaline Hydrolysis: A solution of Meropenem is treated with 0.1 M sodium hydroxide (B78521) at ambient or elevated temperatures (e.g., 40-50°C). Samples are collected at different intervals (e.g., 1.5 hours, 4 hours) for analysis.[10]

-

Oxidative Degradation: Meropenem solution is exposed to an oxidizing agent, typically 3% hydrogen peroxide, at room temperature. Samples are analyzed at specified time points to monitor the extent of degradation.[2][7]

-

Thermal Degradation: Solid Meropenem or a solution of the drug is subjected to elevated temperatures (e.g., 45°C, 70°C, or 105°C) for a defined period.[4][5][12] For solid-state studies, the sample can be placed in a controlled humidity environment.

-

Photolytic Degradation: Solutions of Meropenem are exposed to a light source, such as a UV lamp, to assess photodegradation. The experimental setup should control for temperature to isolate the effect of light.

Analytical Methodologies

High-performance liquid chromatography (HPLC) with UV detection and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the primary techniques for the separation and quantification of this compound and its degradation products.

3.2.1. Stability-Indicating HPLC-UV Method

A robust stability-indicating HPLC method is capable of separating the intact drug from its degradation products.

-

Chromatographic System: A typical system consists of a pump, an autosampler, a UV detector, and a data acquisition system.

-

Column: A reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm) is commonly used.

-

Mobile Phase: An isocratic or gradient mobile phase can be employed. A common mobile phase consists of a mixture of an aqueous buffer (e.g., 30 mM sodium dihydrogen orthophosphate monohydrate, pH 3.0) and an organic modifier like acetonitrile (B52724) (e.g., 90:10 v/v).[10][16][17]

-

Flow Rate: A flow rate of 1.0 mL/min is often used.[10]

-

Injection Volume: A typical injection volume is 20 µL.[10]

-

Detection: UV detection is performed at the maximum absorbance wavelength of Meropenem, which is approximately 298 nm.[10]

-

Validation: The method must be validated according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.

3.2.2. LC-MS/MS Method for Enhanced Specificity and Sensitivity

LC-MS/MS provides higher selectivity and sensitivity for the identification and quantification of degradation products.

-

Liquid Chromatography: The chromatographic conditions are similar to the HPLC-UV method, optimized for separation and compatibility with the mass spectrometer.

-

Mass Spectrometry: A triple quadrupole mass spectrometer is typically used, operating in multiple reaction monitoring (MRM) mode for quantification.

-

Ionization: Electrospray ionization (ESI) in positive ion mode is commonly employed.

-

MRM Transitions: Specific precursor-to-product ion transitions are monitored for this compound and each of its degradation products. This allows for highly selective detection and quantification even in complex matrices.

Visualization of Degradation Pathways and Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the major degradation pathways of this compound and a typical experimental workflow for its stability testing.

Caption: Major degradation pathways of this compound under various stress conditions.

Caption: Experimental workflow for a forced degradation study of this compound.

Conclusion

The degradation of this compound is a critical consideration for its use as an internal standard and for understanding the stability of the parent drug. The primary degradation pathways involve hydrolysis to an open-ring metabolite, thermal degradation to a pyrrolic derivative, oxidative degradation to decarboxylated and N-oxide products, and dimerization under high humidity. Robust, stability-indicating analytical methods, such as HPLC-UV and LC-MS/MS, are essential for accurately monitoring this degradation and ensuring the reliability of analytical data. This guide provides a foundational understanding for researchers and drug development professionals working with Meropenem and its deuterated analogs.

References

- 1. Solid-state stability study of meropenem – solutions based on spectrophotometric analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Thermal and alkaline stability of meropenem: degradation products and cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Stability of Meropenem After Reconstitution for Administration by Prolonged Infusion - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Stability in clinical use and stress testing of meropenem antibiotic by direct infusion ESI-Q-TOF: Quantitative method and identification of degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ovid.com [ovid.com]

- 9. Investigation of meropenem stability after reconstitution: the influence of buffering and challenges to meet the NHS Yellow Cover Document compliance for continuous infusions in an outpatient setting - PMC [pmc.ncbi.nlm.nih.gov]

- 10. tandfonline.com [tandfonline.com]

- 11. The Role of Non-Enzymatic Degradation of Meropenem—Insights from the Bottle to the Body - PMC [pmc.ncbi.nlm.nih.gov]

- 12. ovid.com [ovid.com]

- 13. An investigation of the stability of meropenem in elastomeric infusion devices - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Meropenem Stability in Human Plasma at −20 °C: Detailed Assessment of Degradation | MDPI [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. Validation of HPLC and UV spectrophotometric methods for the determination of meropenem in pharmaceutical dosage form - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

A Technical Guide to the Solubility of Meropenem-d6 in Organic Solvents

This technical guide provides a comprehensive overview of the solubility of Meropenem-d6, a deuterated internal standard crucial for the accurate quantification of the broad-spectrum antibiotic Meropenem. Designed for researchers, scientists, and professionals in drug development, this document outlines the known solubility characteristics of this compound and its non-deuterated counterpart, Meropenem, in various organic solvents. Furthermore, it details a robust experimental protocol for determining thermodynamic solubility, enabling researchers to generate precise solubility data for their specific applications.

Introduction to this compound

This compound is a stable isotope-labeled version of Meropenem, an antibiotic of the carbapenem (B1253116) class. Its primary application is as an internal standard in analytical techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) for the quantification of Meropenem in biological matrices. Accurate concentration determination of internal standards is paramount for the reliability of these analytical methods, making a thorough understanding of its solubility essential for preparing stock solutions and calibration standards.

Solubility Data of this compound and Meropenem

Quantitative solubility data for this compound in organic solvents is not extensively available in published literature. However, qualitative descriptions and quantitative data for the non-deuterated form, Meropenem, provide valuable insights. The following tables summarize the available information.

Table 1: Solubility of this compound

| Solvent | Solubility | Temperature (°C) | Notes |

| Methanol | Slightly soluble[1] | Not Specified | Qualitative assessment. |

| Dimethyl Sulfoxide (DMSO) | May dissolve[2] | Not Specified | Often requires sonication. Hygroscopic DMSO can significantly impact solubility.[3] |

| Water | May dissolve[2] | Not Specified | - |

| Ethanol | May dissolve[2] | Not Specified | - |

| Dimethylformamide (DMF) | May dissolve[2] | Not Specified | - |

Table 2: Solubility of Meropenem (Non-deuterated)

| Solvent | Solubility (mg/mL) | Temperature (°C) | Notes |

| Dimethyl Sulfoxide (DMSO) | ~ 30[4] | Not Specified | For Meropenem (hydrate). |

| Dimethylformamide (DMF) | ~ 30[4] | Not Specified | For Meropenem (hydrate). |

| Phosphate-Buffered Saline (PBS), pH 7.2 | ~ 5[4] | Not Specified | For Meropenem (hydrate). |

| Water | 77 | Not Specified | - |

| Ethanol | Insoluble | Not Specified | - |

It is important to note that the solubility of deuterated compounds is generally expected to be very similar to their non-deuterated analogues. However, for precise analytical work, experimental determination is recommended.

Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic (or equilibrium) solubility of a compound.[5][6] This method involves saturating a solvent with the solute and then measuring the concentration of the dissolved substance.

Materials and Equipment

-

This compound (solid powder)

-

Selected organic solvents (e.g., Methanol, DMSO, Acetonitrile (B52724), Ethanol, Dimethylformamide) of high purity

-

Analytical balance

-

Glass vials with screw caps

-

Shaker or orbital incubator with temperature control

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Autosampler vials

-

High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometer)

-

Volumetric flasks and pipettes

Procedure

-

Preparation of Solvent: Ensure all solvents are of high purity and degassed if necessary.

-

Addition of Excess Solute: To a glass vial, add a pre-weighed excess amount of this compound. The exact amount should be sufficient to ensure that undissolved solid remains at equilibrium.

-

Addition of Solvent: Add a known volume of the selected organic solvent to the vial.

-

Equilibration: Tightly cap the vials and place them on a shaker in a temperature-controlled environment (e.g., 25 °C). Shake the vials for a sufficient period to allow the system to reach equilibrium (typically 24-48 hours).

-

Phase Separation: After equilibration, allow the vials to stand undisturbed to let the undissolved solid settle. Carefully collect a sample from the supernatant. To ensure all particulate matter is removed, filter the supernatant through a syringe filter (e.g., 0.22 µm).

-

Sample Preparation for Analysis: Dilute the filtered supernatant with a suitable solvent to a concentration within the calibration range of the analytical method.

-

Quantitative Analysis: Analyze the diluted sample using a validated HPLC or UHPLC-MS method to determine the concentration of this compound.

-

Calculation of Solubility: Back-calculate the original concentration in the saturated solution, taking into account the dilution factor. This concentration represents the thermodynamic solubility of this compound in the tested solvent at the specified temperature.

Experimental Workflow Diagram

Caption: Workflow for Thermodynamic Solubility Determination.

Analytical Method Considerations

A robust and validated analytical method is critical for the accurate quantification of this compound in the saturated solvent. Reversed-phase HPLC coupled with UV detection or mass spectrometry is a common approach.

Example Chromatographic Conditions

-

Column: A C18 column is often suitable for the separation of Meropenem and its deuterated analogue.

-

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is typically used.

-

Detection: UV detection can be performed at the λmax of Meropenem (around 298-306 nm). Mass spectrometry offers higher selectivity and sensitivity.

-

Internal Standard: While this compound is the analyte in this solubility study, in a bioanalytical context, an appropriate internal standard would be required for the quantification of Meropenem.

Logical Relationship of Analytical Method Development

References

- 1. caymanchem.com [caymanchem.com]

- 2. This compound (SM 7338-d6) | Bacterial | 1217976-95-8 | Invivochem [invivochem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. cdn.caymanchem.com [cdn.caymanchem.com]

- 5. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 6. dissolutiontech.com [dissolutiontech.com]

A Technical Guide to Commercially Available Meropenem-d6 for Researchers and Drug Development Professionals

Introduction

Meropenem-d6 is the deuterated analog of meropenem (B701), a broad-spectrum carbapenem (B1253116) antibiotic. Its application is primarily centered on its use as an internal standard in analytical chemistry, particularly in pharmacokinetic and therapeutic drug monitoring studies of meropenem. The stable isotope-labeled nature of this compound allows for precise and accurate quantification of meropenem in complex biological matrices by mass spectrometry. This technical guide provides an in-depth overview of commercially available sources of this compound, its physicochemical properties, and detailed experimental protocols for its application.

Commercially Available Sources and Specifications of this compound

A variety of chemical suppliers offer this compound for research purposes. The following tables summarize the key quantitative data from several prominent vendors to facilitate easy comparison.

Table 1: General and Chemical Properties of this compound

| Property | Value | Source(s) |

| Chemical Name | (4R,5S,6S)-3-[[(3S,5S)-5-[[di(methyl-d3)amino]carbonyl]-3-pyrrolidinyl]thio]-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid | Cayman Chemical[1], LGC Standards |

| CAS Number | 1217976-95-8 or 1133424-00-6 | Santa Cruz Biotechnology[2], Cayman Chemical[1], LGC Standards |

| Molecular Formula | C₁₇H₁₉D₆N₃O₅S | Santa Cruz Biotechnology[2], LGC Standards, Cayman Chemical[1] |

| Molecular Weight | 389.50 g/mol | Santa Cruz Biotechnology[2], LGC Standards, Cayman Chemical[1] |

| Appearance | White to Pale Yellow Solid | LGC Standards |

| Melting Point | >200°C | ChemicalBook[3][4] |

Table 2: Supplier-Specific Data for this compound

| Supplier | Catalog Number | Purity | Isotopic Purity | Storage Conditions | Solubility |

| LGC Standards | TRC-M225617 | >95% (HPLC) | 99.8% | -20°C, Hygroscopic | Methanol (Slightly) |

| Cayman Chemical | 28616 | ≥99% deuterated forms (d1-d6) | Not Specified | -20°C | Methanol (Slightly)[1] |

| Santa Cruz Biotechnology | sc-219463 | Not Specified | Not Specified | Not Specified | Not Specified |

| R&S Chemicals | 3M2001-d6 | >95% | >95% | Not Specified | Not Specified[5] |

| InvivoChem | V52818 | ≥98% | Not Specified | Not Specified | Not Specified[6] |

| MedChemExpress | HY-13678S | 98.0% | Not Specified | Not Specified | Not Specified[7] |

| Nucleosyn | Not Specified | Chemical purity 95% | Isotopic Enrichment 98% | Not Specified | Water[8] |

| A Chemtek | A832617 | Not Specified | Not Specified | Not Specified | Not Specified[9] |

| Simson Pharma | Not Specified | High Quality (CoA provided) | Not Specified | Not Specified | Not Specified[10][11] |

Experimental Protocols

This compound is predominantly utilized as an internal standard for the quantification of meropenem in biological samples by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The following is a generalized, detailed methodology synthesized from various research applications.

Protocol: Quantification of Meropenem in Human Plasma using this compound Internal Standard

1. Materials and Reagents:

-

Meropenem analytical standard

-

This compound internal standard

-

Human plasma (blank)

-

Acetonitrile (B52724) (ACN), HPLC grade

-

Methanol (MeOH), HPLC grade

-

Formic acid, LC-MS grade

-

Ultrapure water

2. Preparation of Stock and Working Solutions:

-

Meropenem Stock Solution (1 mg/mL): Accurately weigh and dissolve meropenem in ultrapure water.

-

This compound Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in ultrapure water.

-

Working Solutions: Prepare serial dilutions of the meropenem stock solution in blank human plasma to create calibration standards and quality control (QC) samples at various concentrations.

-

Internal Standard Working Solution (e.g., 1 µg/mL): Dilute the this compound stock solution in a suitable solvent, such as 50:50 ACN/water.

3. Sample Preparation (Protein Precipitation):

-

To 100 µL of plasma sample (calibrator, QC, or unknown), add 20 µL of the this compound internal standard working solution.

-

Vortex briefly.

-

Add 300 µL of cold acetonitrile to precipitate plasma proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 10,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 37°C.

-

Reconstitute the residue in 100 µL of the mobile phase starting condition (e.g., 95% mobile phase A).

-

Transfer to an autosampler vial for LC-MS/MS analysis.

4. LC-MS/MS Conditions:

-

Liquid Chromatography (LC):

-

Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient Elution: A typical gradient would start at a low percentage of mobile phase B, ramp up to a high percentage to elute the analytes, followed by a wash and re-equilibration step.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

Column Temperature: 40°C.

-

-

Tandem Mass Spectrometry (MS/MS):

-

Ionization Mode: Electrospray Ionization (ESI), positive mode.

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Meropenem: m/z 384.1 → 141.1

-

This compound: m/z 390.1 → 147.1

-

-

Optimize other MS parameters such as declustering potential, collision energy, and cell exit potential for maximum signal intensity.

-

5. Data Analysis:

-

Construct a calibration curve by plotting the peak area ratio of meropenem to this compound against the concentration of the calibration standards.

-

Perform a linear regression analysis of the calibration curve.

-

Determine the concentration of meropenem in the unknown samples by interpolating their peak area ratios from the calibration curve.

Visualizations

Mechanism of Action of Meropenem

Meropenem, like other β-lactam antibiotics, exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall. The following diagram illustrates this pathway.

Caption: Mechanism of action of Meropenem.

Experimental Workflow for Meropenem Quantification

The following diagram outlines the logical flow of a typical experiment for quantifying meropenem in a biological sample using this compound as an internal standard.

Caption: Workflow for Meropenem quantification.

This compound is an indispensable tool for the accurate quantification of meropenem in research and clinical settings. A variety of commercial suppliers provide this stable isotope-labeled standard with varying specifications. The detailed experimental protocol provided in this guide serves as a robust starting point for developing and validating analytical methods. The illustrative diagrams of the mechanism of action and experimental workflow offer a clear visual understanding of the underlying principles and practical steps involved in the use of this compound. Researchers, scientists, and drug development professionals can leverage this information to enhance the precision and reliability of their meropenem-related studies.

References

- 1. caymanchem.com [caymanchem.com]

- 2. scbt.com [scbt.com]

- 3. This compound | 1133424-00-6 [amp.chemicalbook.com]

- 4. This compound | 1133424-00-6 [chemicalbook.com]

- 5. RS CHEMICALS [randschemicals.com]

- 6. This compound (SM 7338-d6) | Bacterial | 1217976-95-8 | Invivochem [invivochem.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Purchase [D6]-Meropenem [nucleosyn.com]

- 9. achemtek.com [achemtek.com]

- 10. This compound | CAS No- 1133424-00-6 | Simson Pharma Limited [simsonpharma.com]

- 11. This compound | CAS No- 1133424-00-6 | Simson Pharma Limited [simsonpharma.com]

Navigating the Stability of Meropenem-d6: A Technical Guide to Long-Term Storage

For researchers, scientists, and drug development professionals, ensuring the integrity of isotopically labeled standards like Meropenem-d6 is paramount for accurate quantification in pharmacokinetic and other research studies. This technical guide synthesizes available data to provide a comprehensive overview of the recommended long-term storage conditions for this compound, drawing upon stability studies of its non-deuterated counterpart, meropenem (B701).

This compound, a deuterium-labeled version of the broad-spectrum carbapenem (B1253116) antibiotic meropenem, is primarily utilized as an internal standard in analytical chemistry, particularly for quantification by mass spectrometry.[1][2] While specific long-term stability studies on this compound are not extensively published, the stability profile of meropenem is well-documented and serves as a reliable proxy due to the chemical similarity. The primary degradation pathway for meropenem involves the hydrolysis of the β-lactam ring, leading to the formation of an open-ring metabolite.[3][4][5]

Recommended Storage Conditions

Meropenem is available as a sterile powder for reconstitution.[6] The stability of meropenem, and by extension this compound, is significantly influenced by temperature, storage solution, and concentration.

Solid State: As a solid, this compound is expected to be stable when stored in a well-sealed container, protected from light and moisture, at controlled room temperature or refrigerated conditions. For long-term storage of the solid compound, refrigerated conditions (2°C to 8°C) are advisable to minimize any potential degradation.

In Solution: The stability of meropenem in solution is concentration and temperature-dependent.[4][7] Lower concentrations and colder temperatures generally result in longer stability.[7][8] Studies have shown that meropenem is more stable in sodium chloride solutions than in dextrose solutions.[7][9]

Quantitative Stability Data

The following tables summarize the stability of meropenem under various conditions, providing a crucial reference for handling this compound solutions.

Table 1: Stability of Meropenem in Solution at Room Temperature (15-25°C)

| Concentration | Diluent | Storage Time to 90% Potency | Reference |

| up to 50 mg/mL | Sterile Water for Injection | 2 hours | [6] |

| 1 mg/mL to 20 mg/mL | 0.9% Sodium Chloride | 1 hour | [10] |

| Not specified | Not specified | 7.4 hours at 22°C | [11] |

| Not specified | Not specified | 5.7 hours at 33°C | [11] |

| 2% (20 mg/mL) | 0.9% Normal Saline | 17.5 hours | [4] |

Table 2: Stability of Meropenem in Solution under Refrigeration (2-8°C)

| Concentration | Diluent | Storage Time to >90% Potency | Reference |

| up to 50 mg/mL | Sterile Water for Injection | 13 hours at up to 5°C | [10] |

| 1 mg/mL to 20 mg/mL | 0.9% Sodium Chloride | 15 hours at up to 5°C | [10] |

| 4 mg/mL | 0.9% Sodium Chloride | 7 days at 5°C | [9] |

| 10 mg/mL | 0.9% Sodium Chloride | 5 days at 5°C | [9] |

| 20 mg/mL | 0.9% Sodium Chloride | 5 days at 5°C | [9] |

| 6 mg/mL | Not specified | 144 hours (6 days) at 6.7°C | [8] |

| 20 and 5 mg/mL | 0.9% and 0.45% Sodium Chloride | 48 hours at 5°C (retained >95%) | [9] |

Table 3: Stability of Meropenem in Frozen Plasma

| Storage Temperature | Stability Finding | Reference |

| -20°C | Significant degradation over time, stable for approximately 80 days. | [12] |

Experimental Protocols for Stability Assessment

The stability of meropenem is typically assessed using stability-indicating high-performance liquid chromatography (HPLC) or liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods.

High-Performance Liquid Chromatography (HPLC)

A common method for determining meropenem concentration involves a stability-indicating HPLC assay.

-

Sample Preparation: Reconstituted solutions of meropenem are prepared at various concentrations in different diluents and stored under controlled temperature and light conditions. Aliquots are collected at specified time points.

-

Chromatographic System:

-

Column: A C18 column is frequently used for separation.[13]

-

Mobile Phase: A mixture of a buffer (e.g., ammonium (B1175870) formate) and an organic solvent (e.g., acetonitrile) is used in a gradient or isocratic elution mode.[6]

-

Detector: UV detection is commonly employed.

-

-

Analysis: The concentration of meropenem is determined by comparing the peak area of the sample to that of a standard curve. The percentage of the initial concentration remaining at each time point is calculated to assess stability.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers higher selectivity and sensitivity for the quantification of meropenem and its metabolites.[13]

-

Sample Preparation: Plasma or serum samples containing meropenem are typically subjected to protein precipitation using an organic solvent like acetonitrile (B52724) or methanol.[3][13] The supernatant is then diluted and injected into the LC-MS/MS system. This compound serves as the internal standard.[6]

-

Liquid Chromatography: Chromatographic separation is achieved using a C18 or C8 column with a gradient elution of a mobile phase consisting of an aqueous component with a modifier (e.g., formic acid or ammonium formate) and an organic component (e.g., acetonitrile or methanol).[6][13]

-

Mass Spectrometry: A triple quadrupole mass spectrometer is commonly used, operating in positive electrospray ionization (ESI+) mode.[6] Multiple Reaction Monitoring (MRM) is employed to detect specific precursor-to-product ion transitions for both meropenem and this compound.[6] For meropenem, a common transition is m/z 384 → 68.[6]

-

Quantification: The concentration of meropenem is determined by the ratio of its peak area to that of the internal standard (this compound), calculated against a calibration curve.

Visualizing Stability Assessment and Degradation

To better understand the processes involved in determining and characterizing the stability of this compound, the following diagrams illustrate a typical experimental workflow and the primary degradation pathway.

Caption: Workflow for assessing the stability of this compound solutions.

References

- 1. caymanchem.com [caymanchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]

- 4. The Role of Non-Enzymatic Degradation of Meropenem—Insights from the Bottle to the Body - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Thermal and alkaline stability of meropenem: degradation products and cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Determination of Meropenem in Bacterial Media by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Stability of meropenem in intravenous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. dovepress.com [dovepress.com]

- 9. medscape.com [medscape.com]

- 10. Meropenem: Package Insert / Prescribing Information / MOA [drugs.com]

- 11. Stability of Meropenem After Reconstitution for Administration by Prolonged Infusion - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Dried Plasma Spot Based LC–MS/MS Method for Monitoring of Meropenem in the Blood of Treated Patients - PMC [pmc.ncbi.nlm.nih.gov]

Meropenem-d6: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Meropenem-d6, a deuterated analog of the broad-spectrum carbapenem (B1253116) antibiotic, Meropenem. This document outlines its chemical properties, applications in analytical research, and the fundamental mechanism of action of its parent compound.

Core Physicochemical and Identification Data

This compound is primarily utilized as an internal standard in pharmacokinetic and therapeutic drug monitoring studies of Meropenem via mass spectrometry-based assays.[1][2][3] The deuterium (B1214612) labeling provides a distinct mass difference, enabling precise quantification of the parent drug in complex biological matrices.[1]

| Property | Value | References |

| Molecular Formula | C₁₇H₁₉D₆N₃O₅S | [2][3] |

| Molecular Weight | 389.50 g/mol | [2] |

| CAS Number | 1133424-00-6, 1217976-95-8 | [1][2][4][5] |

| Appearance | Solid | [3] |

Note on CAS Numbers: Two CAS numbers are frequently associated with this compound. PubChem lists both as synonyms for the same chemical structure.[4] Some suppliers may differentiate stereoisomers or racemic mixtures with distinct CAS numbers. Researchers should consult the certificate of analysis from their specific supplier for definitive identification.

Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis

Meropenem, the non-deuterated parent compound, exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[6][7] This mechanism is centered on the inactivation of essential enzymes known as penicillin-binding proteins (PBPs).[6] PBPs are crucial for the final steps of peptidoglycan synthesis, a polymer that provides structural integrity to the bacterial cell wall.[6] By binding to and inactivating PBPs, Meropenem disrupts cell wall maintenance and construction, leading to cell lysis and bacterial death.[6][8]

Experimental Protocols: Quantification of Meropenem using this compound

This compound is an essential tool for the accurate quantification of Meropenem in biological samples, such as plasma, serum, and cerebrospinal fluid (CSF), using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[9][10][11]

Sample Preparation (Dried Plasma Spot Elution)

This protocol is adapted from a method for analyzing dried plasma spots (DPS).[12]

-

A small disc is punched from the dried plasma spot card.

-

The disc is placed in a microcentrifuge tube.

-

An extraction solution containing 30 µL of this compound internal standard (1 µg/mL in acetonitrile (B52724):water), 30 µL of diluent, and 30 µL of acetonitrile is added.[12]

-

The sample is vortex-mixed for 3 minutes to ensure complete extraction.[12]

-

The mixture is then centrifuged at 13,000 rpm for 5 minutes.[12]

-

A 2.0 µL aliquot of the resulting supernatant is injected into the LC-MS/MS system for analysis.[12]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

The following is a representative set of conditions based on published methods.[10][11][13]

-

LC Column: A C18 analytical column (e.g., 4.6 x 50 mm, 2.7 µm) is typically used for chromatographic separation.[10]

-

Mobile Phase: A gradient elution is commonly employed with:

-

Mobile Phase A: 0.1% formic acid in water

-

Mobile Phase B: 0.1% formic acid in acetonitrile or methanol

-

-

Mass Spectrometry: Detection is performed using a triple quadrupole mass spectrometer in the positive ion electrospray ionization (ESI+) mode.

-

MRM Transitions: Multiple Reaction Monitoring (MRM) is used for quantification:

References

- 1. veeprho.com [veeprho.com]

- 2. scbt.com [scbt.com]

- 3. caymanchem.com [caymanchem.com]

- 4. This compound | C17H25N3O5S | CID 46782127 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. tlcstandards.com [tlcstandards.com]

- 6. What is the mechanism of Meropenem? [synapse.patsnap.com]

- 7. urology-textbook.com [urology-textbook.com]

- 8. youtube.com [youtube.com]

- 9. Determination of Meropenem in Bacterial Media by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Dried Plasma Spot Based LC–MS/MS Method for Monitoring of Meropenem in the Blood of Treated Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 11. cabidigitallibrary.org [cabidigitallibrary.org]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 13. mdpi.com [mdpi.com]

Methodological & Application

Application Note: A Robust and Sensitive UPLC-MS/MS Assay for the Quantification of Meropenem in Human Plasma Using Meropenem-d6 as an Internal Standard

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a validated Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the rapid and accurate quantification of meropenem (B701) in human plasma. The assay utilizes a stable isotope-labeled internal standard, meropenem-d6, to ensure high precision and accuracy. Sample preparation is streamlined through a simple protein precipitation procedure. This method is highly suitable for therapeutic drug monitoring (TDM), pharmacokinetic studies, and clinical research involving meropenem.

Introduction

Meropenem is a broad-spectrum carbapenem (B1253116) antibiotic widely used in clinical practice to treat severe bacterial infections, particularly in critically ill patients.[1][2] Due to significant inter-individual pharmacokinetic variability, therapeutic drug monitoring of meropenem is crucial to optimize dosing regimens, ensuring therapeutic efficacy while minimizing the risk of toxicity and the development of antibiotic resistance.[1] This note details a robust UPLC-MS/MS method that offers high sensitivity and selectivity for the determination of meropenem in human plasma, employing this compound as the internal standard (IS) to correct for matrix effects and variability in sample processing.[2][3]

Experimental

Materials and Reagents

-

Meropenem reference standard

-

This compound (Internal Standard)

-

Acetonitrile (B52724) (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Water (LC-MS grade)

-

Human plasma (drug-free)

Instrumentation

-

UPLC System: Acquity I-Class LC system or equivalent[4]

-

Mass Spectrometer: Xevo TQD triple quadrupole mass spectrometer or equivalent[4]

-

Analytical Column: Acquity UPLC C8 (100 × 2.1 mm, 1.7 μm) or equivalent[4]

Preparation of Solutions

Stock Solutions:

-

Prepare a 1 mg/mL stock solution of meropenem in a 50:50 (v/v) mixture of acetonitrile and water.[2][5]

-

Prepare a 1 mg/mL stock solution of this compound in a 50:50 (v/v) mixture of acetonitrile and water.[2][5]

Working Solutions:

-

Prepare working solutions of meropenem by serial dilution of the stock solution with a 50:50 (v/v) mixture of acetonitrile and water to create calibration standards and quality control (QC) samples.

-

Prepare a working internal standard solution of this compound at a concentration of 10 µg/mL in a 50:50 (v/v) mixture of acetonitrile and water.[5]

Sample Preparation Protocol

-

Pipette 30 µL of human plasma (calibrator, QC, or unknown sample) into a 1.5 mL microcentrifuge tube.[5]

-

Add 30 µL of the this compound internal standard working solution (10 µg/mL).[5]

-

Add 30 µL of a 50:50 (v/v) mixture of acetonitrile and water as a diluent.[5]

-

To precipitate proteins, add 810 µL of acetonitrile.[5]

-

Vortex the mixture for 3 minutes.[5]

-

Centrifuge at 13,000 rpm for 5 minutes.[5]

-

Transfer the supernatant to an autosampler vial.

-

Inject 2.0 µL of the supernatant into the UPLC-MS/MS system.[2]

UPLC-MS/MS Method

UPLC Conditions:

| Parameter | Value |

|---|---|

| Column | Agilent Poroshell 120 SB-C18 (4.6 mm × 50 mm, 2.7 μm)[2] |

| Column Temperature | 40 °C[2] |

| Mobile Phase A | 0.1% Formic Acid in Water[2] |

| Mobile Phase B | Acetonitrile[2] |

| Flow Rate | 0.65 mL/min[2] |

| Injection Volume | 2.0 µL[2] |

| Gradient Program | 0.0–1.0 min: 4% B; 1.0–2.5 min: 4–95% B; 2.5–4.5 min: 95% B; 4.5–4.6 min: 95–4% B; 4.6–7.0 min: 4% B[2] |

MS/MS Conditions: